molecular formula C17H18N4O3S B6527851 N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide CAS No. 1019095-92-1

N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide

Cat. No. B6527851
CAS RN: 1019095-92-1
M. Wt: 358.4 g/mol
InChI Key: WVTINDOHRHLDET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a detailed step-by-step process used to create the compound from base chemicals. This includes the types of reactions used, the conditions under which the reactions occur (temperature, pressure, catalysts, etc.), and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, neutron diffraction, and electron diffraction can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts. This methodology has been applied to the unique preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. The compound exhibits good green metrics, making it a promising candidate for further investigation .

Bioactivity and Medicinal Chemistry

1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: holds potential as a bioactive compound. Triazole derivatives, due to their structural characteristics, can easily bind with target molecules. Specifically, β-azolyl ketones, including this compound, have been explored for their biological effects. These derivatives have been described as efficient components in fungicide, bactericide, and herbicide formulations .

NF-κB Inhibition

The compound N-(tetrahydroquinolin-1-yl) amide (Compound A) has been investigated as an NF-κB inhibitor. NF-κB inhibitors are relevant in anticancer drug research .

Anticancer Activity

1-acetyl-3,5-diaryl-pyrazolines: (including this compound) have been studied for their anticancer activity and binding affinity to P-glycoprotein .

Neuroinflammation and Brain Disorders

Compounds with lipopolysaccharide (LPS)-induced inflammatory mediators may have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in pathogenesis. Further exploration of this aspect could be valuable .

Retinoid Nuclear Modulation

Retinoid nuclear modulators (Compound B) are important agents for treating metabolic and immunological diseases. Investigating their potential role in disease management is warranted .

Carbonyl Compound Synthesis

The synthesis of β-heteroarylated carbonyl compounds is of interest. This compound can be achieved through various methods, including the aza-Michael reaction, which provides access to β-aminocarbonyl derivatives as precursors for bioactive compounds .

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-10-7-16(18-11(2)22)21(20-10)17-19-13(9-25-17)12-5-6-14(23-3)15(8-12)24-4/h5-9H,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTINDOHRHLDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

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